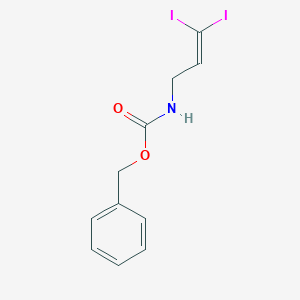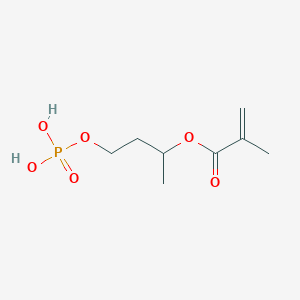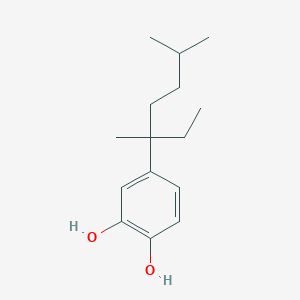![molecular formula C30H18 B14226977 1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene CAS No. 543688-89-7](/img/structure/B14226977.png)
1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(phenylethynyl)benzene is an organic compound characterized by a benzene ring substituted with three phenylethynyl groups at the 1, 2, and 3 positions. This compound is part of a broader class of tris(phenylethynyl)benzenes, which are known for their rigid organic frameworks and efficient π-delocalization. These properties make them valuable in various fields of chemistry and materials science .
准备方法
The synthesis of 1,2,3-tris(phenylethynyl)benzene typically involves the Sonogashira-Hagihara coupling reaction. This method employs a palladium catalyst and a copper co-catalyst to couple phenylacetylene with a tribromobenzene precursor. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Synthetic Route:
Starting Materials: 1,2,3-tribromobenzene and phenylacetylene.
Catalysts: Palladium(II) chloride (PdCl2) and copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 65°C) for several hours.
Industrial Production: While the Sonogashira-Hagihara coupling is effective for laboratory-scale synthesis, industrial production may involve modifications to improve yield and scalability. This could include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts .
化学反应分析
1,2,3-Tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the phenylethynyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of 1,2,3-tris(phenylethynyl)benzene can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This process converts the triple bonds into single bonds, yielding a saturated hydrocarbon.
Substitution: The phenylethynyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
科学研究应用
1,2,3-Tris(phenylethynyl)benzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules, including light-emitting diodes (LEDs) and nonlinear optical materials.
Biology: In biological research, derivatives of 1,2,3-tris(phenylethynyl)benzene are explored for their potential as bioactive molecules. These derivatives can interact with biological targets, such as enzymes or receptors, leading to new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in drug delivery systems and as imaging agents. Their ability to form stable complexes with metals makes them suitable for diagnostic applications, such as magnetic resonance imaging (MRI) contrast agents.
Industry: In the industrial sector, 1,2,3-tris(phenylethynyl)benzene is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism by which 1,2,3-tris(phenylethynyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the phenylethynyl groups, which can participate in various types of chemical transformations. These groups can undergo nucleophilic or electrophilic attacks, leading to the formation of new bonds and functional groups .
In biological systems, derivatives of 1,2,3-tris(phenylethynyl)benzene may interact with molecular targets such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific derivative and its target .
相似化合物的比较
1,3,5-Tris(phenylethynyl)benzene: This compound has phenylethynyl groups at the 1, 3, and 5 positions. It is used in similar applications, including the synthesis of advanced materials and coordination polymers.
1,2,4-Tris(phenylethynyl)benzene: With phenylethynyl groups at the 1, 2, and 4 positions, this compound exhibits different reactivity and properties compared to 1,2,3-tris(phenylethynyl)benzene.
The arrangement of the phenylethynyl groups affects the compound’s electronic properties and interactions with other molecules, making it a valuable building block in various fields of research .
属性
CAS 编号 |
543688-89-7 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
1,2,3-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H18/c1-4-11-25(12-5-1)19-22-28-17-10-18-29(23-20-26-13-6-2-7-14-26)30(28)24-21-27-15-8-3-9-16-27/h1-18H |
InChI 键 |
CPYYVSIZFOBBCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=CC=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


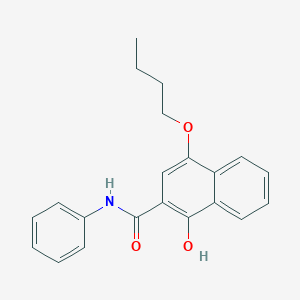
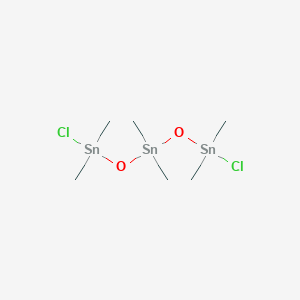
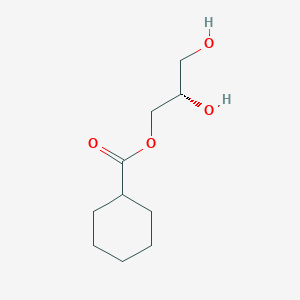
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
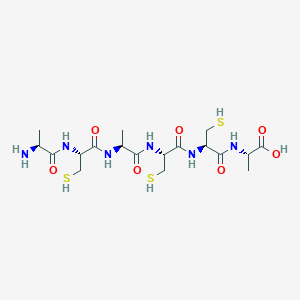
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
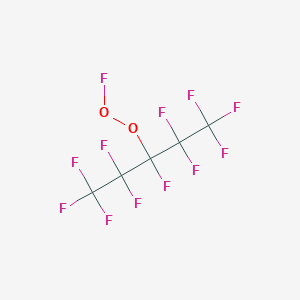
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
